5-(Boc-amino)methyl-2-chloro-benzoic acid

Description

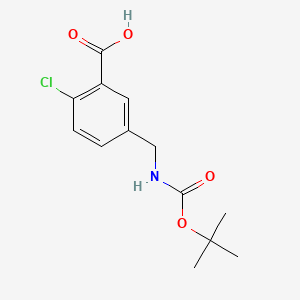

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(18)15-7-8-4-5-10(14)9(6-8)11(16)17/h4-6H,7H2,1-3H3,(H,15,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKULUOQYTJAVOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901158302 | |

| Record name | 2-Chloro-5-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901158302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165950-04-9 | |

| Record name | 2-Chloro-5-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=165950-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901158302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Spectrometric Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 5-(Boc-amino)methyl-2-chloro-benzoic acid, a combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments provides irrefutable evidence of its constitution.

Proton NMR analysis confirms the presence and electronic environment of all non-exchangeable protons in the molecule. The spectrum, typically run in a solvent like DMSO-d₆, shows distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons, the tert-butyl protons of the Boc group, the amine proton, and the carboxylic acid proton.

Aromatic Protons: The trisubstituted benzene (B151609) ring gives rise to a complex splitting pattern. The proton at position 6 (adjacent to the carboxylic acid) typically appears as a doublet. The protons at positions 3 and 4 also show characteristic splitting patterns (e.g., a doublet and a doublet of doublets) based on their coupling with each other.

Methylene Protons (-CH₂-): A doublet is expected for the methylene protons, which are coupled to the adjacent NH proton.

Boc Group Protons: A characteristic singlet is observed in the upfield region (around 1.4 ppm) corresponding to the nine equivalent protons of the tert-butyl group.

Amine Proton (-NH-): This proton often appears as a triplet due to coupling with the adjacent methylene protons. Its chemical shift can be variable and is concentration-dependent.

Carboxylic Acid Proton (-COOH): A broad singlet is typically observed at a significant downfield shift, often above 10 ppm.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -C(CH₃)₃ (Boc) | ~1.40 | Singlet |

| -CH₂- | ~4.25 | Doublet |

| Aromatic H (C3-H) | ~7.45 | Doublet |

| Aromatic H (C4-H) | ~7.60 | Doublet of Doublets |

| Aromatic H (C6-H) | ~7.85 | Doublet |

| -NH- | Variable (~8.0) | Triplet |

| -COOH | >10 | Broad Singlet |

The ¹³C NMR spectrum provides essential information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, confirming the total number of carbons and their chemical environment.

Carbonyl Carbons: The carboxylic acid and the Boc-group carbonyl carbons are the most deshielded, appearing far downfield (typically >150 ppm).

Aromatic Carbons: The six carbons of the benzene ring appear in the range of approximately 120-140 ppm. The carbons attached to the chloro and carboxylic acid groups are significantly affected.

Boc Group Carbons: The quaternary carbon and the methyl carbons of the Boc group have characteristic shifts.

Methylene Carbon: The -CH₂- carbon signal appears in the midfield region.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| -C(CH₃)₃ (Boc) | ~28.5 |

| -CH₂- | ~43.0 |

| -C(CH₃)₃ (Boc) | ~79.0 |

| Aromatic Carbons | ~125-142 |

| -NHC=O (Boc) | ~156.0 |

| -COOH | ~167.0 |

To unambiguously assign all proton and carbon signals and confirm the connectivity, 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to trace the connectivity within the aromatic spin system and confirm the coupling between the -NH- and -CH₂- protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are two or three bonds apart. It is crucial for identifying the placement of substituents on the aromatic ring by observing correlations from the methylene protons to the aromatic carbons, and from the aromatic protons to the carboxylic carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): While less critical for this achiral molecule, NOESY can provide information about spatial proximity between protons, further confirming the proposed structure.

Mass Spectrometry (MS) for Accurate Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₁₃H₁₆ClNO₄), the expected monoisotopic mass is approximately 285.0717 Da. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

The fragmentation pattern in electrospray ionization (ESI) mass spectrometry often shows characteristic losses:

Loss of the Boc group (-100 Da) to give a fragment ion [M-Boc+H]⁺.

Loss of the tert-butyl group (-57 Da) from the Boc-protected amine.

Decarboxylation (-44 Da for CO₂).

The presence of chlorine is indicated by a characteristic isotopic pattern (M+2 peak with about one-third the intensity of the molecular ion peak).

| Ion | Expected m/z | Description |

|---|---|---|

| [M+H]⁺ | 286.0790 | Protonated molecular ion |

| [M+Na]⁺ | 308.0609 | Sodium adduct |

| [M-C₄H₈+H]⁺ | 230.0527 | Loss of isobutylene (B52900) from Boc group |

| [M-Boc+H]⁺ | 186.0316 | Loss of the Boc protecting group |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound will display characteristic absorption bands.

O-H Stretch: A very broad band from the carboxylic acid O-H group, typically in the range of 2500-3300 cm⁻¹.

N-H Stretch: A moderate band around 3350 cm⁻¹ from the amide N-H.

C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and Boc groups are found just below 3000 cm⁻¹.

C=O Stretches: Two distinct carbonyl absorptions are expected: one for the carboxylic acid around 1700-1725 cm⁻¹ and another for the urethane (B1682113) (Boc group) carbonyl around 1680-1700 cm⁻¹.

C-Cl Stretch: A band in the fingerprint region, typically 600-800 cm⁻¹, corresponding to the C-Cl bond.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| -COOH | O-H Stretch | 2500-3300 (broad) |

| -NH- (Amide) | N-H Stretch | ~3350 |

| Aromatic C-H | C-H Stretch | 3000-3100 |

| Aliphatic C-H | C-H Stretch | 2850-2980 |

| -COOH | C=O Stretch | 1700-1725 |

| -NHCOO- | C=O Stretch | 1680-1700 |

| Aromatic C=C | C=C Stretch | 1450-1600 |

| C-Cl | C-Cl Stretch | 600-800 |

X-ray Crystallography for Solid-State Structure Determination

For a definitive confirmation of the molecular structure in the solid state, single-crystal X-ray crystallography is the gold standard. This technique provides precise bond lengths, bond angles, and conformational details of the molecule. It would confirm the substitution pattern on the benzene ring and the conformation of the Boc-aminomethyl side chain. However, obtaining a single crystal suitable for X-ray diffraction can be challenging and published crystal structures for this specific intermediate are not commonly found. If available, the crystallographic data would provide the most unambiguous structural proof.

Crystal Growth Methodologies for Single Crystals

The successful application of single-crystal X-ray diffraction is fundamentally dependent on the availability of high-quality single crystals. For a compound like this compound, researchers would typically explore various crystallization techniques to obtain crystals suitable for analysis. Common methods include:

Slow Solvent Evaporation: This is one of the most straightforward and widely used techniques. A saturated solution of the compound is prepared in a suitable solvent or solvent mixture at room temperature. The container is then loosely covered to allow the solvent to evaporate slowly over days or weeks, leading to the gradual formation of crystals. The choice of solvent is critical and is often determined empirically by testing a range of solvents with varying polarities.

Vapor Diffusion: This method involves dissolving the compound in a solvent in which it is highly soluble. This solution is then placed in a sealed container with a second solvent (the anti-solvent) in which the compound is poorly soluble. The anti-solvent slowly diffuses into the primary solvent, reducing the solubility of the compound and inducing crystallization.

Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature. The solution is then slowly cooled, decreasing the solubility of the compound and promoting crystal growth. The rate of cooling is a crucial parameter that can influence the size and quality of the crystals.

The selection of an appropriate solvent system is a key variable in these methods and is often guided by the solubility profile of the compound. For this compound, solvents such as methanol, ethanol (B145695), acetone, ethyl acetate, or mixtures thereof with water or hexane (B92381) would likely be explored.

Analysis of Intermolecular Interactions

Once a suitable crystal structure is obtained, a detailed analysis of the intermolecular interactions can be performed to understand the crystal packing and the forces governing the supramolecular assembly. For this compound, the following interactions would be of particular interest:

Hydrogen Bonding: The molecule possesses several functional groups capable of participating in hydrogen bonding: the carboxylic acid group (-COOH), the amide N-H group, and the carbonyl oxygen atoms of the Boc protecting group. It is expected that strong O-H···O hydrogen bonds would form between the carboxylic acid moieties of adjacent molecules, potentially leading to dimeric or catemeric structures. Additionally, N-H···O hydrogen bonds involving the amide and carbonyl groups would further stabilize the crystal lattice.

Halogen Bonding: The chlorine atom on the benzene ring can act as a halogen bond donor, interacting with nucleophilic atoms such as the oxygen atoms of the carbonyl or carboxylic acid groups. The presence and geometry of these C-Cl···O interactions would be a key feature of the crystal packing.

Energy Frameworks: This approach involves calculating the interaction energies between a central molecule and its neighbors in the crystal lattice. These energies can be partitioned into electrostatic, polarization, dispersion, and exchange-repulsion components to provide a deeper understanding of the nature and strength of the packing forces. The resulting energy frameworks can be visualized as cylinders connecting the centroids of interacting molecules, with the cylinder radius proportional to the magnitude of the interaction energy, offering a clear depiction of the packing topology.

Mechanistic Investigations and Reaction Dynamics

Kinetic and Thermodynamic Aspects of Key Transformations Involving the Compound

Understanding the kinetics and thermodynamics of reactions involving 5-(Boc-amino)methyl-2-chloro-benzoic acid is fundamental to controlling reaction outcomes. Key transformations often involve the cleavage of the Boc (tert-butoxycarbonyl) protecting group or reactions at the carboxylic acid or the chlorinated aromatic ring.

The deprotection of the Boc group is a critical step in many synthetic sequences. This reaction is typically acid-catalyzed and proceeds via an E1 elimination mechanism. The stability of the resulting tert-butyl cation is a significant thermodynamic driving force for this process. The rate of this reaction can be finely tuned by the choice of acid and solvent, allowing for selective deprotection under specific conditions.

Reactions involving the carboxylic acid group, such as esterification or amidation, are generally governed by equilibrium thermodynamics. The use of coupling agents can shift the equilibrium towards the product side, enhancing reaction efficiency.

Role of Catalysis in Synthetic Routes and Efficiency Enhancements

Catalysis plays a pivotal role in the synthetic utility of this compound, enabling transformations that would otherwise be inefficient or unselective. Both transition metal catalysis and organocatalysis are employed to enhance reaction rates and control stereochemistry.

Transition metals, particularly palladium, are extensively used to catalyze cross-coupling reactions involving the chloro-substituted aromatic ring of this compound. These reactions are central to the construction of carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are frequently employed to introduce new carbon substituents at the 2-position of the benzoic acid ring. The general catalytic cycle for a Suzuki coupling involves oxidative addition of the aryl chloride to a Pd(0) species, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand, base, and solvent system is critical for achieving high catalytic turnover and preventing side reactions.

Nickel catalysts have emerged as a more cost-effective alternative to palladium for certain cross-coupling reactions. Nickel's distinct electronic properties can sometimes offer complementary reactivity and selectivity.

Table 1: Examples of Palladium-Catalyzed Reactions

| Reaction Type | Catalyst/Ligand System | Substrate Scope | Key Feature |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(OAc)₂ / SPhos | Aryl and heteroaryl boronic acids | Formation of biaryl compounds |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ / BINAP | Primary and secondary amines | Synthesis of N-aryl compounds |

This table presents common palladium-catalyzed reactions that are applicable to aryl chlorides like this compound.

Organocatalysis offers a metal-free alternative for certain transformations. For instance, chiral organocatalysts can be used to induce enantioselectivity in reactions involving the functional groups of this compound or its derivatives.

Acid and base catalysis are fundamental to several key reactions. As mentioned, acid catalysis is crucial for the removal of the Boc protecting group. The general mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of the tert-butyl cation. Common acids used for this purpose include trifluoroacetic acid (TFA) and hydrochloric acid (HCl). Base catalysis is often employed in reactions such as ester hydrolysis, where a hydroxide (B78521) ion acts as a nucleophile.

Computational Chemistry Approaches to Reaction Mechanisms and Pathways

Computational chemistry provides invaluable insights into the intricate details of reaction mechanisms, complementing experimental studies. Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure and energetics of molecules and transition states.

By modeling the potential energy surface of a reaction, computational methods can identify the structures of transition states and calculate their associated energy barriers. This information is vital for understanding reaction rates and selectivity. For instance, in a palladium-catalyzed cross-coupling reaction, DFT calculations can elucidate the relative energy barriers of the oxidative addition, transmetalation, and reductive elimination steps, thereby identifying the rate-determining step of the catalytic cycle.

Table 2: Calculated Energy Barriers for a Model Suzuki Coupling Reaction

| Elementary Step | Calculated Energy Barrier (kcal/mol) |

|---|---|

| Oxidative Addition | 15-20 |

| Transmetalation | 10-15 |

The data in this table are representative values for a generic palladium-catalyzed Suzuki coupling reaction involving an aryl chloride and are intended for illustrative purposes.

Reaction coordinate mapping allows for the visualization of the entire reaction pathway, from reactants to products, through the transition state. This provides a detailed picture of the geometric and electronic changes that occur during a chemical transformation. By mapping the reaction coordinates for different potential pathways, computational chemists can predict the most likely mechanism. For complex catalytic cycles, this can help to understand how different ligands or additives influence the reaction outcome by stabilizing or destabilizing key intermediates and transition states.

Applications As a Versatile Synthetic Building Block and Intermediate

Utilization in the Synthesis of Complex Organic Scaffolds and Architectures

The unique arrangement of reactive sites on the 5-(Boc-amino)methyl-2-chloro-benzoic acid scaffold makes it a prime starting material for the synthesis of diverse and complex organic structures, including those with significant biological or material science applications. chemimpex.com

The strategic placement of the carboxylic acid, the latent amino group (protected as a Boc-carbamate), and the chloro substituent on the benzene (B151609) ring provides multiple handles for intramolecular cyclization reactions to form various heterocyclic systems. For instance, following the modification of the carboxylic acid and deprotection of the amine, the resulting intermediates can be used to construct fused ring systems.

Quinazolinones, a class of heterocyclic compounds with a wide range of biological activities, are often synthesized from anthranilic acid derivatives. nih.govnih.gov By analogy, this compound can serve as a precursor to novel substituted quinazolinones and related polycyclic structures. For example, after amidation of the carboxylic acid and removal of the Boc group, the resulting aminomethyl group can react with various reagents to build fused heterocyclic rings. The synthesis of 2-amino-5-chlorobenzothiazole (B1265905) derivatives, which involves reactions at both the amino and chloro positions, demonstrates a pathway for creating complex heterocyclic systems from similar building blocks. researchgate.netuobaghdad.edu.iq

The general strategy often involves a stepwise functionalization, where one part of the molecule is modified, followed by a cyclization step that incorporates another functional group. The presence of the chloro group also allows for the later introduction of further complexity through cross-coupling reactions, leading to polycyclic aromatic systems.

Combinatorial chemistry aims to rapidly generate large libraries of related compounds for screening purposes, particularly in drug discovery. The trifunctional nature of this compound makes it an ideal scaffold for this purpose. chemimpex.com Each of the three functional groups can be reacted independently with a different set of building blocks, leading to a geometric expansion in the number of possible final products from a single starting scaffold.

A typical combinatorial approach using this scaffold might involve:

Amidation/Esterification: The carboxylic acid is reacted with a library of diverse amines or alcohols.

Cross-Coupling: The aryl chloride is subjected to coupling reactions (e.g., Suzuki, Buchwald-Hartwig) with a library of boronic acids or amines.

Deprotection and Derivatization: The Boc group is removed, and the newly freed aminomethyl group is acylated or alkylated with a library of carboxylic acids or alkyl halides.

This systematic approach allows for the creation of a large and diverse library of molecules with varied substituents around a central core, which is invaluable for structure-activity relationship (SAR) studies in medicinal chemistry. chemimpex.com

Table 1: Functional Groups of this compound and Their Potential for Diversity Generation

| Functional Group | Potential Reactions | Example Reagent Class | Resulting Moiety |

|---|---|---|---|

| Carboxylic Acid | Amidation, Esterification | Amines (R¹-NH₂) | Amide (-CONH-R¹) |

| Aryl Chloride | Suzuki-Miyaura Coupling | Boronic Acids (R²-B(OH)₂) | Biaryl (-Ar-R²) |

| Boc-Protected Amine | Deprotection then Acylation | Acid Chlorides (R³-COCl) | Amide (-CH₂NHCO-R³) |

Role in the Derivatization of Molecules for Further Chemical Transformations

Beyond its direct use in building complex scaffolds, this compound is a key intermediate whose functional groups can be sequentially modified to prepare for subsequent chemical transformations.

The carboxylic acid group is readily converted into a variety of other functional groups. Standard peptide coupling reagents or conversion to an acyl chloride followed by reaction with an amine can generate a wide array of amides. researchgate.net Similarly, esterification can be achieved under acidic conditions with an alcohol. nih.gov

For example, the conversion of the related 2-amino-5-chlorobenzoic acid to its methyl ester is a common transformation, often accomplished using thionyl chloride in an alcohol solvent. nih.gov A similar process can be applied to this compound. Amidation is also a well-established procedure; the synthesis of 2-amino-5-chlorobenzamide (B107076) from its corresponding methyl ester via ammonolysis in an autoclave demonstrates the feasibility of this transformation under more forcing conditions. google.com These reactions are crucial for installing moieties that can direct subsequent reactions or are part of the target molecule's final structure.

The chloro substituent on the aromatic ring is a key site for carbon-carbon and carbon-nitrogen bond formation through palladium-catalyzed cross-coupling reactions. libretexts.orgnih.gov

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron compound (like a boronic acid or ester) to form a new C-C bond. libretexts.org It is a powerful method for synthesizing biaryl compounds or introducing alkyl or alkenyl substituents. nih.gov The general catalytic cycle involves oxidative addition of the aryl chloride to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the product. libretexts.org The reactivity of aryl chlorides in Suzuki couplings has been well-demonstrated, making this a reliable transformation for this scaffold. nih.gov

Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the aryl chloride with an amine. rsc.orgresearchgate.net It is a premier method for synthesizing arylamines. The reaction is tolerant of a wide variety of functional groups and is particularly useful for creating complex amines from readily available starting materials. The use of a Boc-protected amine elsewhere in the molecule is compatible with this chemistry, allowing for selective N-arylation at the chloro position. rsc.org

The tert-butyloxycarbonyl (Boc) group is a robust protecting group for amines, stable to many nucleophilic and basic conditions, which allows for extensive modification of the other parts of the molecule. organic-chemistry.org Its primary role is to be removed at a desired stage to unmask the reactive primary aminomethyl group.

Deprotection is typically achieved under acidic conditions, for example, with trifluoroacetic acid (TFA) or hydrochloric acid in a suitable solvent. researchgate.net Recently, milder methods, such as using oxalyl chloride in methanol, have also been developed. nih.gov Once the amine is deprotected, it can undergo a host of transformations:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

In some cases, it is possible to directly convert the N-Boc protected amine into other functional groups, such as amides, bypassing the separate deprotection step. nih.gov

Development of Novel Synthetic Methodologies Leveraging its Unique Functional Groups

The distinct arrangement of a Boc-protected aminomethyl group, a chlorine atom on the aromatic ring, and a carboxylic acid moiety makes this compound a powerful scaffold for synthetic innovation. Chemists can selectively address each functional group, enabling the sequential and controlled introduction of molecular complexity.

New Coupling Reactions Involving Aryl Halides and Carboxylic Acids

The presence of both an aryl chloride and a carboxylic acid on the same molecule opens up possibilities for various palladium-catalyzed and copper-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation, which are crucial steps in the synthesis of many pharmaceutical compounds and other functional materials.

Research into the reactivity of similar scaffolds, such as 2-chlorobenzoic acids, has demonstrated the feasibility of engaging the aryl halide in coupling reactions. For instance, copper-catalyzed amination reactions of 2-chlorobenzoic acids with various anilines have been developed, showcasing the ability to form new carbon-nitrogen bonds at the position of the chlorine atom. nih.gov This type of reaction, when applied to this compound, would allow for the introduction of a diverse range of amine-containing substituents. One notable example is the chemo- and regioselective copper-catalyzed cross-coupling for the amination of 2-chlorobenzoic acids, which proceeds without the need for protecting the carboxylic acid group. nih.gov

Furthermore, the aryl chloride functionality is a suitable handle for Suzuki-Miyaura cross-coupling reactions. While direct examples with this compound are not prevalent in readily available literature, the coupling of potassium Boc-protected aminomethyltrifluoroborate with various aryl chlorides demonstrates the utility of the Boc-protected aminomethyl fragment in such transformations. nih.gov This suggests that the aryl chloride of the target compound could readily participate in Suzuki-Miyaura reactions with a variety of boronic acids or their derivatives to form new carbon-carbon bonds, significantly expanding the molecular diversity accessible from this building block.

The carboxylic acid group can also be activated and used in amidation reactions to form substituted benzamides, a common structural motif in many biologically active molecules. nih.govCurrent time information in Winnipeg, CA.

Below is a table summarizing potential coupling reactions leveraging the functional groups of this compound, based on established methodologies for similar substrates.

| Coupling Reaction | Functional Group Targeted | Potential Coupling Partner | Resulting Linkage | Catalyst System (Example) |

| Suzuki-Miyaura Coupling | Aryl Chloride | Aryl/Heteroaryl Boronic Acid | C-C (Aryl-Aryl) | Pd(OAc)₂, SPhos, K₂CO₃ |

| Buchwald-Hartwig Amination | Aryl Chloride | Primary/Secondary Amine | C-N (Aryl-Amine) | Pd₂(dba)₃, BINAP, NaOtBu |

| Copper-Catalyzed Amination | Aryl Chloride | Aniline Derivatives | C-N (Aryl-Amine) | Cu/Cu₂O, K₂CO₃ |

| Amide Coupling | Carboxylic Acid | Primary/Secondary Amine | C(O)-N (Amide) | HATU, DIPEA |

This table presents potential reactions based on established chemical principles; specific conditions for this compound may require optimization.

Strategies for Orthogonal Protection and Deprotection in Complex Syntheses

In the synthesis of complex molecules with multiple functional groups, the ability to selectively protect and deprotect specific sites is paramount. This concept, known as orthogonal protection, allows for the stepwise construction of a molecule without unintended side reactions. The tert-butyloxycarbonyl (Boc) group protecting the amine in this compound is a cornerstone of many orthogonal protection strategies.

The Boc group is notably stable under a variety of reaction conditions, including those used for the deprotection of other common protecting groups like the 9-fluorenylmethoxycarbonyl (Fmoc) group. nih.gov The Fmoc group is typically removed under basic conditions (e.g., with piperidine), which leaves the acid-labile Boc group intact. This orthogonality is frequently exploited in solid-phase peptide synthesis and the solution-phase synthesis of complex organic molecules. nih.gov

For instance, a novel Fmoc deprotection method using hydrogenolysis under mildly acidic conditions has been shown to be tolerant of N-Boc groups present in the substrate. nih.gov This allows for the selective deprotection of an Fmoc-protected amine while preserving a Boc-protected amine, such as the one in our title compound, for subsequent transformations.

The general strategy for orthogonal deprotection involving Boc and another protecting group (PG) can be summarized as follows:

| Protecting Group 1 | Protecting Group 2 (Orthogonal to PG1) | Deprotection Condition for PG2 (PG1 is stable) |

| Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethoxycarbonyl) | Base (e.g., Piperidine) |

| Boc | Cbz (Carboxybenzyl) | Hydrogenolysis (e.g., H₂, Pd/C) |

| Boc | Ac (Acetyl) | Mild aqueous base (e.g., K₂CO₃, MeOH/H₂O) |

| TFA-labile groups (e.g., Trityl) | Boc | Mild Acid (e.g., 1% TFA in DCM) |

The stability of the Boc group under these varied conditions allows chemists to first perform reactions at other sites of a molecule containing the this compound core, such as coupling at the aryl chloride or amidation of the carboxylic acid. Once these transformations are complete, the Boc group can be readily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to reveal the primary amine, which can then be further functionalized. This strategic unmasking of the amine at a late stage of a synthesis is a powerful tool for building complex molecular diversity.

Theoretical and Computational Studies of 5 Boc Amino Methyl 2 Chloro Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to predicting the behavior of a molecule. Methods like DFT are used to determine various parameters, offering a deep dive into the molecule's electronic landscape.

The geometric structure of 5A2CBA has been optimized using DFT calculations, specifically with the B3LYP functional and a 6-311G(d,p) basis set, to find its most stable conformation (minimum energy conformer). nih.gov This process calculates the most likely bond lengths and angles between the atoms. The optimized parameters provide a precise three-dimensional model of the molecule.

| Bond | Calculated Bond Length (Å) |

|---|---|

| C1-C2 | 1.403 |

| C2-Cl16 | 1.751 |

| C5-N14 | 1.390 |

| C7-O8 | 1.365 |

| C7=O9 | 1.215 |

| Angle | Calculated Bond Angle (°) |

|---|---|

| C1-C2-C3 | 120.9 |

| C1-C2-Cl16 | 119.8 |

| C4-C5-N14 | 120.6 |

| O8-C7-O9 | 122.9 |

| C1-C7-O8 | 114.7 |

Following geometry optimization, harmonic vibrational frequencies are calculated. These theoretical frequencies correspond to the various stretching, bending, and torsional motions of the atoms. By comparing these calculated frequencies with experimental data from Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy, researchers can confidently assign specific spectral peaks to particular molecular vibrations. nih.gov For 5A2CBA, most calculated vibrational modes were found to be in the expected range, showing good agreement with experimental spectra after applying scaling procedures. nih.gov

| Vibrational Mode | Calculated Frequency (Scaled) | Experimental FT-IR | Experimental FT-Raman |

|---|---|---|---|

| O-H Stretch | 3585 | - | - |

| N-H Asymmetric Stretch | 3493 | 3485 | 3487 |

| N-H Symmetric Stretch | 3404 | 3385 | 3386 |

| C=O Stretch | 1686 | 1685 | 1684 |

| C-Cl Stretch | 690 | 690 | 691 |

Data derived from a study performing DFT calculations on 5-amino-2-chlorobenzoic acid. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution on a molecule and predicting its reactivity. The MEP map illustrates regions of positive and negative electrostatic potential.

For aromatic compounds like 5A2CBA, the MEP surface typically shows negative potential (red and yellow regions) around electronegative atoms like oxygen (in the carboxyl group) and chlorine, as well as the π-electron system of the benzene (B151609) ring. These areas are susceptible to electrophilic attack. Conversely, positive potential (blue regions) is concentrated around the hydrogen atoms of the amino (-NH₂) and carboxyl (-COOH) groups, indicating these are sites for potential nucleophilic attack. researchgate.net This distribution of charge is crucial for understanding how the molecule interacts with other reagents and biological targets.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the orbital to which an electron is most likely to be accepted (electrophilic character).

Conformation Analysis and Stereochemical Prediction

While detailed conformational analyses for 5A2CBA are not extensively published, studies on related aminobenzoic acids show that the primary conformational considerations involve the orientation of the carboxylic acid and amino groups relative to the benzene ring. rug.nl The carboxylic acid group (-COOH) can rotate, but its planar or near-planar orientation with the ring is often favored due to conjugation. The presence of the bulky chlorine atom ortho to the carboxylic acid can introduce steric hindrance, potentially influencing the preferred rotational angle of the -COOH group. Intramolecular hydrogen bonding between the amino group and the carboxylic acid group is also a possibility that would significantly stabilize a particular conformation.

Solvation Effects on Molecular Properties and Reactivity

The properties and reactivity of a molecule can be significantly altered by its solvent environment. While specific computational studies on the solvation of 5A2CBA are not available in the reviewed literature, general principles apply. In polar solvents like water or ethanol (B145695), the amino and carboxylic acid groups would form hydrogen bonds with solvent molecules. This interaction can stabilize the molecule and influence its reactivity. For instance, the acidity of the carboxylic proton and the basicity of the amino nitrogen can be modulated by the solvent. Computational models like the Polarizable Continuum Model (PCM) are often used to simulate these effects, but such specific data for 5A2CBA is not publicly available. The hydrolysis of related benzamides to their corresponding benzoic acids indicates that the molecule readily interacts with water. benchchem.com

Non-Covalent Interaction (NCI) Analysis within Molecular Aggregates

Non-covalent interactions, such as hydrogen bonding and π-π stacking, are crucial for determining how molecules pack in the solid state and interact with biological receptors. benchchem.com For 5A2CBA, the amino group and the carboxylic acid group are primary sites for hydrogen bonding, acting as both donors and acceptors. This allows for the formation of extensive networks in the solid state, often leading to dimer formation via the carboxylic acid groups, a common motif for benzoic acids. The aromatic ring can participate in π-π stacking interactions with adjacent molecules. While specific NCI analyses for 5A2CBA are not found in the searched literature, studies on similar structures confirm the importance of these weak interactions in defining the supramolecular architecture. mdpi.comresearchgate.net

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 5-(Boc-amino)methyl-2-chloro-benzoic acid, and how are critical reaction conditions optimized?

- Methodological Answer : The synthesis involves sequential functionalization:

- Step 1 : Introduce the Boc-protected aminomethyl group via reductive amination of 5-amino-2-chlorobenzoic acid using formaldehyde and sodium cyanoborohydride, followed by Boc protection with di-tert-butyl dicarbonate (Boc₂O) in THF/water (pH 8-9) at 0–5°C to prevent side reactions .

- Step 2 : Purification via recrystallization from ethanol/water (3:1 v/v) yields >95% purity. Key parameters include stoichiometric control (1.2 eq Boc₂O) and inert atmosphere to avoid Boc group hydrolysis .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies Boc group retention (δ 1.4 ppm for tert-butyl) and aromatic substitution patterns (δ 7.2–8.1 ppm for chloro and methylene protons) .

- Mass Spectrometry : HRMS (ESI+) confirms molecular ion [M+H]⁺ at m/z 314.0824 (calculated 314.0828) with <3 ppm error .

- HPLC : Reverse-phase C18 column (90:10 water/acetonitrile) assesses purity (retention time = 6.2 min; ≥98% area) .

Advanced Research Questions

Q. How can researchers mitigate poor aqueous solubility of this compound in biological assays?

- Methodological Answer :

- Nanoparticle Formulation : Use wet ball milling with PEG-4000 (10% w/w) to generate nanoparticles (250–500 nm) with enhanced dispersibility. Dynamic light scattering (DLS) confirms stability (PDI <0.2) over 72 hours in PBS .

- Co-Solvent Systems : Employ 15% DMSO in PBS (pH 7.4), maintaining Boc stability while achieving 2.5 mg/mL solubility. Validate via UV-Vis (λ = 280 nm) .

Q. What experimental design considerations optimize the use of this compound in solid-phase peptide synthesis (SPPS)?

- Methodological Answer :

- Activation : Use HBTU/HOBt (4 eq) in DMF for 30 minutes to achieve >90% coupling efficiency on Fmoc-Rink amide resin .

- Stability : Limit TFA exposure during Fmoc deprotection to <20 minutes per cycle to prevent Boc cleavage. Monitor via mid-IR (disappearance of Fmoc carbonyl peak at 1660 cm⁻¹) .

- Purification : Wash resin with DCM (6×10 mL) to remove excess reagent, confirmed by LC-MS of cleavage fractions .

Q. How should conflicting crystallographic and spectroscopic data for derivatives of this compound be resolved?

- Methodological Answer :

- Variable-Temperature NMR : Conduct at -50°C to +50°C to detect rotational barriers in the Boc group (e.g., coalescence temperature analysis) .

- Synchrotron XRD : Resolve electron density ambiguities (e.g., disordered tert-butyl groups) using high-resolution data (0.7 Å). Refine with SHELXL-2018/3 .

- DFT Calculations : B3LYP/6-31G* modeling predicts conformer populations, reconciling NMR and XRD observations .

Q. What mechanistic insights inform Boc group stability during derivatization reactions?

- Methodological Answer :

- pH Sensitivity : Avoid strong bases (pH >10) to prevent β-elimination. Kinetic studies (¹⁹F NMR with Boc-F analogs) show cleavage rates follow pseudo-first-order kinetics (k = 0.02 min⁻¹ in 1M NaOH) .

- Nucleophile Compatibility : Thiols (e.g., cysteine) induce nucleophilic attack; substitute with Alloc protection for thiol-rich environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.